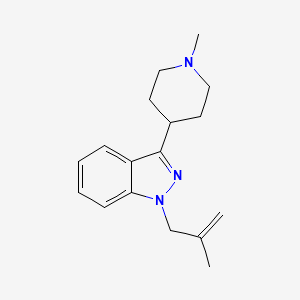![molecular formula C17H16O3S B12589519 Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- CAS No. 647028-05-5](/img/structure/B12589519.png)
Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-: is an organic compound characterized by a benzene ring substituted with a methoxy group and a phenylsulfonyl-cyclobutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- typically involves the reaction of 1-methoxy-4-(phenylsulfonyl)benzene with cyclobutene under specific conditions. The reaction may require the use of catalysts such as palladium or other transition metals to facilitate the formation of the cyclobutenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylthiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its unique functional groups allow for diverse chemical transformations .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonyl groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-methyl-4-(phenylsulfonyl)-
- Benzene, 1-methoxy-4-(2-phenylethyl)-
Comparison: The cyclobutenyl group can undergo ring-opening reactions, providing access to a variety of functionalized derivatives .
This detailed article provides a comprehensive overview of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- and its significance in various fields of scientific research
Properties
CAS No. |
647028-05-5 |
|---|---|
Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)cyclobuten-1-yl]-4-methoxybenzene |
InChI |
InChI=1S/C17H16O3S/c1-20-14-9-7-13(8-10-14)16-11-12-17(16)21(18,19)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
FPHODLGOELVJDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


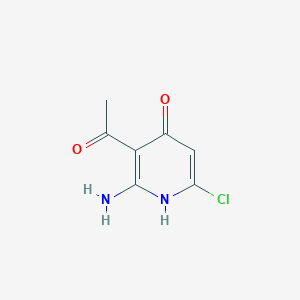
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
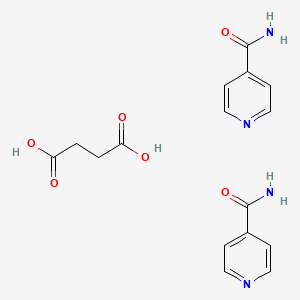
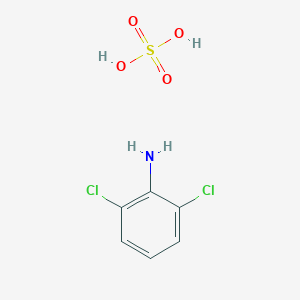

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
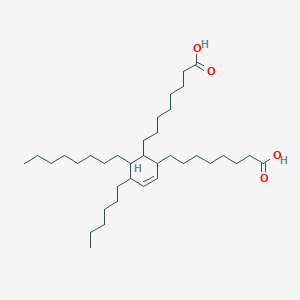
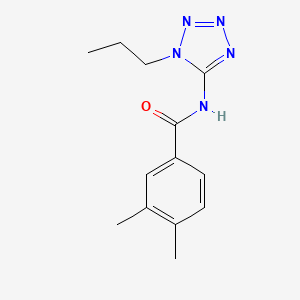
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
